p-Hydroxy rosiglitazone
Overview
Description
p-Hydroxy rosiglitazone is a metabolite of the drug rosiglitazone, which is primarily used for treating type 2 diabetes mellitus. It is produced through metabolic pathways involving cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9, which are responsible for the hydroxylation and N-demethylation of rosiglitazone in the human liver (Baldwin, Clarke, & Chenery, 2001).
Synthesis Analysis
The synthesis of rosiglitazone, and by extension its metabolite p-Hydroxy rosiglitazone, involves multiple chemical reactions. The synthesis process typically starts from basic compounds like 2-Chloropydine and 2-(Methyl amino) ethanol, undergoing reactions such as Williamson reaction, condensation reaction, and hydrogenation reaction (Qin, 2003).
Molecular Structure Analysis
Rosiglitazone's molecular structure is characterized by a thiazolidinedione ring with attached pyridine and benzene rings. This structure is crucial for its function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. The p-hydroxylation of rosiglitazone likely alters certain aspects of this structure, impacting its biological activity and metabolism.
Chemical Reactions and Properties
Rosiglitazone undergoes various metabolic reactions, primarily involving cytochrome P450 enzymes. Its major routes of metabolism in the human body include N-demethylation and hydroxylation followed by conjugation. These metabolic pathways produce metabolites like p-Hydroxy rosiglitazone, which may have distinct biological activities (Cox et al., 2000).
Physical Properties Analysis
The physical properties of rosiglitazone, such as solubility, melting point, and stability, are critical for its pharmacokinetic profile, including absorption, distribution, and elimination. However, specific details about the physical properties of p-Hydroxy rosiglitazone are not readily available in the cited literature.
Chemical Properties Analysis
Rosiglitazone is known for its role as an insulin sensitizer due to its agonistic action on PPARγ. This interaction with PPARγ influences the transcription of insulin-responsive genes, impacting glucose and lipid metabolism. The chemical properties of p-Hydroxy rosiglitazone, as a metabolite, may differ slightly but are related to the parent compound's mechanism of action (Step et al., 2014).
Scientific Research Applications
Neuroprotection and Neurodegenerative Diseases :
- Rosiglitazone shows protective effects against striatal dopaminergic neurodegeneration, potentially beneficial in conditions like Parkinson's disease (Lee et al., 2012).
- It is also effective in preventing motor and olfactory dysfunctions in chronic Parkinson's disease models (Schintu et al., 2009).
- Rosiglitazone's neuroprotective properties extend to focal ischemic brain injury, suggesting potential as a therapeutic agent for stroke (Luo et al., 2006).
Cancer Treatment :
- It exhibits significant anticancer effects, which may be effective in combination with chemotherapeutic drugs for various cancers (Dang et al., 2018).
- Notably, it reduces prostate-specific antigen levels in men with recurrent prostate carcinoma (Smith et al., 2004).
- Its anti-hepatocarcinogenic effects have been observed in rats, highlighting its potential in liver cancer treatment (Anwar et al., 2015).
Cardiovascular and Metabolic Diseases :
- Rosiglitazone reduces inflammation in vascular injury models, suggesting a role in inflammatory vascular diseases (Rinaldi et al., 2009).
- It also significantly reduces circulating platelet activity in coronary artery disease patients (Sidhu et al., 2004).
- Notably, it has been found to reduce the risk of developing type 2 diabetes in adults with impaired glucose tolerance (Gerstein et al., 2006).
Inflammatory and Respiratory Conditions :
- Rosiglitazone pretreatment significantly reduces acute lung injury in endotoxemic rats (Liu et al., 2005).
Psychiatric Applications :
- It plays an anti-depressive role in mice, suggesting potential for anti-depressive drug development (Zhao et al., 2017).
Adverse Effects and Metabolism :
- However, rosiglitazone therapy may cause significant bone loss, indicating a risk of adverse skeletal effects (Rzońca et al., 2004).
- CYP2C8 is identified as the major enzyme in its metabolism, with CYP2C9 playing a minor role (Baldwin et al., 2001).
Safety And Hazards
Future Directions
Rosiglitazone has been shown to have not only hypoglycemic effect but also some additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction, etc . Future research may focus on these additional effects of rosiglitazone and its metabolites, including p-Hydroxy rosiglitazone.
properties
IUPAC Name |
5-[[4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-21(16-7-4-13(22)11-19-16)8-9-25-14-5-2-12(3-6-14)10-15-17(23)20-18(24)26-15/h2-7,11,15,22H,8-10H2,1H3,(H,20,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGGZNSVNKGDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432067 | |
Record name | p-Hydroxy rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Hydroxy rosiglitazone | |
CAS RN |
257883-22-0 | |
Record name | p-Hydroxy rosiglitazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257883220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Hydroxy rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-HYDROXY ROSIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/005173PK6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.